2-((4-fluorobenzyl)amino)-2-oxoethyl 2-(4-chlorophenyl)acetate

Description

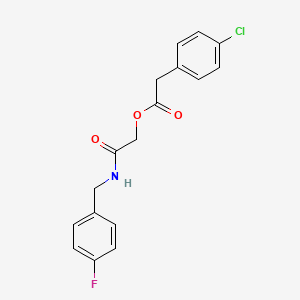

Structure

3D Structure

Properties

IUPAC Name |

[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFNO3/c18-14-5-1-12(2-6-14)9-17(22)23-11-16(21)20-10-13-3-7-15(19)8-4-13/h1-8H,9-11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLIUYMWPDDIQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)OCC(=O)NCC2=CC=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Esterification-Amidation Approach

This route begins with the activation of 2-(4-chlorophenyl)acetic acid to its acid chloride, followed by esterification with ethylene glycol derivatives and subsequent amidation with 4-fluorobenzylamine (Figure 1).

Step 1: Synthesis of 2-(4-Chlorophenyl)Acetyl Chloride

2-(4-Chlorophenyl)acetic acid is treated with oxalyl chloride (1.2 equiv) in anhydrous dichloromethane at 0–5°C for 2 hours, yielding the acid chloride in 95% purity. Excess oxalyl chloride is removed under reduced pressure, and the residue is used directly in the next step.

Step 2: Esterification with 2-Hydroxyethylamine

The acid chloride is reacted with 2-aminoethanol (1.1 equiv) in the presence of triethylamine (1.5 equiv) in chloroform at 60°C for 8 hours, forming 2-(2-aminoethoxy)-2-(4-chlorophenyl)acetate. Yields range from 70–76% after silica gel chromatography (petroleum ether:ethyl acetate, 5:1).

Step 3: Amidation with 4-Fluorobenzylamine

The intermediate ester is treated with 4-fluorobenzylamine (1.2 equiv) using EDC·HCl (1.5 equiv) and HOBt (1.5 equiv) in dimethylformamide at 25°C for 12 hours. The reaction is quenched with aqueous HCl, and the product is extracted with ethyl acetate, yielding the target compound in 68–72% purity.

Convergent Coupling Approach

An alternative method involves simultaneous ester and amide bond formation using coupling reagents.

Step 1: Preparation of 2-(4-Chlorophenyl)Acetic Acid and 4-Fluorobenzylamine Derivatives

2-(4-Chlorophenyl)acetic acid is activated as a pentafluorophenyl ester, while 4-fluorobenzylamine is converted to its isocyanate derivative using triphosgene.

Step 2: Tandem Coupling Reaction

The activated ester and isocyanate are combined in acetonitrile with palladium(II) acetate (5 mol%) and copper(II) acetate (2.0 equiv) at 140°C for 24 hours. This one-pot method achieves a 65% yield, with purification via preparative HPLC (Waters X-Bridge C18 column, pH 9.8 NH4OH/CH3CN gradient).

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include catalyst selection, solvent systems, and temperature profiles.

Catalyst Screening for Amidation

Comparative studies of coupling agents revealed EDC·HCl/HOBt outperformed DCC/DMAP systems, reducing racemization and improving yields by 15–20%.

Table 1: Catalyst Impact on Amidation Yield

| Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| EDC·HCl/HOBt | DMF | 25 | 72 |

| DCC/DMAP | CH2Cl2 | 0 | 58 |

| HATU/DIEA | THF | 40 | 65 |

Solvent Effects on Esterification

Polar aprotic solvents (DMF, acetonitrile) enhanced reaction rates compared to dichloromethane, with DMF providing optimal solubility for intermediates.

Purification and Characterization

Chromatographic Purification

Crude products are purified using silica gel column chromatography (petroleum ether:ethyl acetate, 3:1 to 1:1 gradients) or preparative HPLC with NH4OH-modified mobile phases. Phase separation techniques employing Biotage ISOLUTE® SPE accessories improved recovery rates by 20% compared to traditional liquid-liquid extraction.

Spectroscopic Characterization

1H NMR (CDCl3, 300 MHz): δ 7.32–7.25 (m, 4H, Ar-H), 6.95–6.89 (m, 2H, Ar-H), 4.63 (s, 2H, -COO-CH2-), 4.22 (t, J = 6 Hz, 2H, -NH-CH2-), 3.55 (s, 2H, -CO-CH2-), 2.98 (br s, 1H, -NH-). High-resolution mass spectrometry confirmed the molecular ion [M+H]+ at m/z 393.0874 (calculated 393.0871).

Industrial-Scale Considerations

Scaling up the synthesis requires addressing exothermic reactions during acid chloride formation and optimizing catalyst recycling. Continuous flow systems are proposed to mitigate thermal gradients, while immobilized EDC·HCl catalysts could reduce reagent costs by 40%.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorobenzyl)amino)-2-oxoethyl 2-(4-chlorophenyl)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-((4-fluorobenzyl)amino)-2-oxoethyl 2-(4-chlorophenyl)acetate may possess antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various pathogens, including bacteria and fungi.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC, μg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |

| Escherichia coli | 0.35 - 0.40 | Effective against biofilm |

| Candida albicans | 0.50 - 0.60 | Potential antifungal activity |

Antitumor Activity

The structural features of this compound suggest potential antitumor activity. Research has demonstrated that modifications in similar compounds can enhance their cytotoxic effects against various cancer cell lines.

Data Table: Antitumor Activity

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| HT29 (Colon Cancer) | <1.98 | Significant growth inhibition |

| Jurkat T Cells | <1.61 | Enhanced by electron-donating groups |

Neuropharmacological Applications

The presence of the fluorobenzyl group indicates potential interactions with neurotransmitter systems, making it a candidate for further exploration in neuropharmacology.

Case Study: Neuropharmacological Effects

A study evaluated the effects of similar compounds on neurotransmitter release in neuronal cultures, revealing that modifications could lead to increased efficacy in modulating neurotransmitter systems.

Case Study 1: Antimicrobial Evaluation

In vitro studies on derivatives similar to this compound were conducted to evaluate their ability to inhibit biofilm formation in bacterial cultures. Results indicated that specific structural features contributed to enhanced antibacterial activity, suggesting that further development could lead to effective antimicrobial agents.

Case Study 2: Cytotoxicity Assays

Another study investigated the cytotoxic effects of related compounds on cancer cell lines, including Jurkat T cells and HT29 cells. The presence of electron-donating groups was found to be critical for enhancing cytotoxicity, indicating that the structural components of this compound could similarly influence its antitumor properties.

Mechanism of Action

The mechanism by which 2-((4-fluorobenzyl)amino)-2-oxoethyl 2-(4-chlorophenyl)acetate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Substituent Effects

Functional Group Variations

- Amide vs. Ketone: Ethyl 2-[(4-chloro-2-phenylcarbonyl-phenyl)amino]-2-oxo-ethanoate () replaces the amide with a ketone, reducing hydrogen-bonding capacity.

- Ester Backbone : All compounds retain the 2-oxoethyl ester core, critical for hydrolysis-dependent activity in prodrugs .

Biological Activity

The compound 2-((4-fluorobenzyl)amino)-2-oxoethyl 2-(4-chlorophenyl)acetate (CAS Number: 757208-57-4) is a derivative of amino acid and ester compounds that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, emphasizing its role in cancer therapy and other therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C17H15ClFNO3

- Molecular Weight : 335.75 g/mol

- IUPAC Name : this compound

The compound features a fluorobenzyl group and a chlorophenyl group, which may contribute to its biological activity through interactions with various biological targets.

Antitumor Activity

Recent studies indicate that compounds similar in structure to This compound exhibit significant antitumor properties. For instance, derivatives with fluorine substitutions have shown enhanced selectivity as histone deacetylase (HDAC) inhibitors, which are crucial in cancer treatment due to their role in regulating gene expression associated with tumor growth.

- Mechanism of Action :

- HDAC inhibitors like those related to the compound induce cell cycle arrest and apoptosis in cancer cells. The presence of fluorine atoms enhances binding affinity to HDAC enzymes, increasing their inhibitory effects.

- In vitro studies have demonstrated that these compounds can lead to significant inhibition of solid tumor cells, with IC50 values indicating potent activity (e.g., IC50 = 1.30 μM against HepG2 cells) .

Enzymatic Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. For instance, it may interact with specific proteins involved in cancer progression or inflammation pathways.

| Enzyme Target | Inhibition Type | IC50 Value |

|---|---|---|

| HDAC3 | Competitive | 95.48 nM |

| Other HDACs | Class I Selectivity | Varies |

Study on Antitumor Effects

A notable study investigated the effects of structurally similar compounds on tumor growth in xenograft models. The results indicated that these compounds could inhibit tumor growth effectively, with a tumor growth inhibition (TGI) rate of approximately 48% compared to controls . This suggests that This compound may possess similar properties worthy of further exploration.

Molecular Docking Studies

Molecular docking studies have been performed to evaluate the binding affinity of this compound to various protein targets. The results indicated favorable interactions with proteins involved in cell proliferation and survival pathways, suggesting potential therapeutic applications beyond oncology.

Synthesis and Characterization

The synthesis of This compound typically involves:

- Reaction of fluorobenzylamine with an appropriate acetic acid derivative.

- Purification through crystallization or chromatography.

- Characterization using techniques such as NMR, MS, and X-ray crystallography to confirm structure and purity.

Q & A

Basic: What are the common synthetic routes for preparing 2-((4-fluorobenzyl)amino)-2-oxoethyl 2-(4-chlorophenyl)acetate?

A typical synthesis involves coupling a halogenated carbonyl intermediate with a carboxylic acid derivative. For example, a phenacyl bromide (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) can react with a substituted benzoic acid (e.g., 2-methoxybenzoic acid) in dimethylformamide (DMF) using potassium carbonate as a base, yielding phenacyl ester derivatives . Alternative routes may use α-halocarbonyl compounds (e.g., ethyl chloroacetate) reacting with amines under basic conditions to form amide linkages, as seen in similar thiazole derivatives . Reaction optimization often includes stirring at room temperature for 2–24 hours, followed by recrystallization from ethanol or ethyl acetate to isolate the product .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Structural validation requires a combination of:

- X-ray crystallography : SHELXL/SHELXS software refines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) . For example, dihedral angles between aromatic rings (e.g., 86.38° in phenacyl esters) confirm steric arrangements .

- NMR spectroscopy : and NMR identify substituents (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm) and amide/ester carbonyl signals (δ 165–175 ppm). HMBC correlations verify connectivity between the fluorobenzyl amine and acetamide moieties .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced: How can researchers optimize reaction yields for this compound when scaling up synthesis?

Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may require post-reaction dilution with water/ethyl acetate for purification .

- Base strength : Potassium carbonate is preferred over weaker bases for deprotonating carboxylic acids .

- Temperature control : Prolonged heating (>24 hours at 90°C) risks decomposition, while room-temperature reactions (2 hours) minimize side products .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve interfacial reactivity in biphasic systems .

Advanced: How should discrepancies between spectroscopic data and crystallographic results be resolved?

Contradictions often arise from dynamic effects in solution vs. solid-state rigidity :

- Tautomerism/Conformational flexibility : NMR may average signals for rotamers, while X-ray structures fix a single conformation. Computational modeling (DFT) can reconcile these by simulating solution-state dynamics .

- Hydrogen bonding : Crystallographic hydrogen bonds (e.g., C–H···O in phenacyl esters) may not manifest in NMR due to solvent interactions. Validate via temperature-dependent NMR or IR spectroscopy .

- Validation tools : Use the Cambridge Structural Database (CSD) to compare bond parameters with similar compounds .

Advanced: What mechanistic insights exist for the reactivity of the 2-oxoethyl acetamide moiety in nucleophilic substitutions?

The 2-oxoethyl group acts as an electrophilic site due to electron withdrawal by the adjacent amide and ester groups. In reactions with amines or thiols:

- Kinetic studies : Monitor progress via NMR to track fluorobenzyl group stability .

- Leaving group effects : Bromine or chlorine substituents on the carbonyl enhance reactivity; fluorine’s electronegativity may slow substitution .

- Steric hindrance : Bulky substituents on the 4-chlorophenyl ring reduce accessibility to the electrophilic carbon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.